Hexahydrosiladifenidol

Muscarinic receptor pharmacology Ileal electrolyte transport M3 receptor antagonism

Hexahydrosiladifenidol (HHSiD; CAS 98299-40-2) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the sila-difenidol class, characterized by a central silicon atom in place of the quaternary carbon found in classical antimuscarinics. Its primary utility in research stems from a binding profile that discriminates among mAChR subtypes, displaying nanomolar affinity for M3 receptors while exhibiting notably weaker interaction with cardiac M2 receptors.

Molecular Formula C20H33NOSi
Molecular Weight 331.6 g/mol
CAS No. 98299-40-2
Cat. No. B1204613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrosiladifenidol
CAS98299-40-2
Synonymshexahydro-sila-diphenidol
hexahydrosiladifenidol
hexahydrosiladiphenidol
HHSi-difenidol
HHSiD
Molecular FormulaC20H33NOSi
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H33NOSi/c22-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)18-10-17-21-15-8-3-9-16-21/h1,4-5,11-12,20,22H,2-3,6-10,13-18H2
InChIKeyQTBCATBNRIYMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrosiladifenidol (CAS 98299-40-2) Procurement Guide: A Synthetic Muscarinic Antagonist for Subtype Discrimination


Hexahydrosiladifenidol (HHSiD; CAS 98299-40-2) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the sila-difenidol class, characterized by a central silicon atom in place of the quaternary carbon found in classical antimuscarinics [1]. Its primary utility in research stems from a binding profile that discriminates among mAChR subtypes, displaying nanomolar affinity for M3 receptors while exhibiting notably weaker interaction with cardiac M2 receptors [2]. This differential tissue sensitivity underpins its continued use as a pharmacological tool for dissecting smooth muscle versus cardiac muscarinic responses.

Why In-Class Substitution of Hexahydrosiladifenidol Compromises Experimental Specificity


Within the muscarinic antagonist class, compounds such as 4-DAMP, p-fluoro-hexahydrosiladifenidol (p-F-HHSiD), and silahexocyclium exhibit overlapping but non-identical subtype selectivity and potency profiles [1]. While these agents are often collectively described as 'M3-preferring' antagonists, direct comparative binding and functional studies reveal substantial quantitative differences in their affinity constants (Kb, Ki, pA2) across M1, M2, and M3 receptor subtypes [2]. Substituting one analog for another without accounting for these measured disparities introduces uncontrolled variables that can alter functional outcomes in tissue bath pharmacology, second messenger assays, and receptor occupancy studies. The evidence below quantifies exactly where HHSiD diverges from its closest comparators, enabling informed selection based on experimental design requirements rather than generic class assignment.

Hexahydrosiladifenidol: Quantitative Differential Evidence Against M3-Selective Comparators


Functional Antagonist Affinity (Kb) in Ileal Mucosa: HHSiD vs. 4-DAMP

In a direct head-to-head comparison of antagonist potencies for inhibiting carbachol-induced electrolyte secretion in guinea pig ileal mucosa, HHSiD exhibited a Kb of 23.0 nM, whereas 4-DAMP demonstrated approximately 8.5-fold higher potency with a Kb of 2.7 nM [1]. This quantitative difference in functional affinity at the M3-mediated response demonstrates that HHSiD is significantly less potent than 4-DAMP in this tissue preparation.

Muscarinic receptor pharmacology Ileal electrolyte transport M3 receptor antagonism

M3 Receptor Binding Affinity (Ki) in Human Tissues: HHSiD vs. Silahexocyclium

In radioligand binding studies using human gastric mucosa, a tissue expressing glandular M3 receptors, HHSiD exhibited a Kd of 78 ± 23 nM, whereas the structurally related silahexocyclium demonstrated approximately 14-fold higher binding affinity with a Kd of 5.6 ± 1.8 nM [1]. Both compounds are classified as glandular M3 antagonists, yet this cross-study comparison reveals a substantial quantitative divergence in their affinity for native human M3 receptors.

Receptor binding Human gastric mucosa M3 muscarinic receptor

Postjunctional M3 Antagonist Potency (pA2) in Smooth Muscle: HHSiD vs. p-F-HHSiD

In guinea-pig ileal circular muscle preparations, Schild analysis yielded a postjunctional pA2 value of 8.06 for HHSiD, identifying the muscular receptor as the M3 subtype [1]. Cross-study comparison with p-F-HHSiD, the para-fluoro analog, reveals a pA2 of approximately 8.0 at ileal M3 receptors [2]. The parent compound HHSiD and its fluorinated derivative exhibit comparable M3 antagonist potency in this smooth muscle preparation, distinguishing both from the substantially lower potencies observed for M2-selective agents such as AF-DX 116 (pA2 = 6.60) in the same system.

Smooth muscle pharmacology M3 muscarinic receptor Schild analysis

Tissue Selectivity: Ileal Smooth Muscle vs. Cardiac M2 Receptors

In a functional assay directly comparing antagonist potencies in guinea-pig ileal longitudinal muscle (M3-mediated) and atrial heart rate (M2-mediated), HHSiD exhibited Kb values of 21 nM (ileal muscle) and 222 nM (atrial heart rate), yielding an approximately 10.6-fold selectivity for the M3 response over the M2 response [1]. This contrasts with 4-DAMP, which showed only 3.1-fold selectivity (Kb = 3.1 nM ileal vs. 9.5 nM atrial) in the same study, and AF-DX 116, which displayed M2 selectivity with Kb values of 482 nM (ileal) and 63 nM (atrial).

Tissue selectivity M2 vs. M3 discrimination Functional antagonism

Binding Site Heterogeneity in Cortical Membranes: HHSiD vs. 4-DAMP

In competition binding experiments using guinea-pig cerebral cortical membranes, both HHSiD and 4-DAMP recognized two distinct classes of muscarinic binding sites [1]. However, in contrast to functional tissue selectivity data, neither compound distinguished between binding sites in smooth muscle and cardiac tissue homogenates in this radioligand binding paradigm. This discrepancy between functional and binding selectivity profiles is a class-level characteristic shared by HHSiD, 4-DAMP, and procyclidine, indicating that receptor binding assays alone may underestimate functional tissue selectivity.

Muscarinic receptor heterogeneity Cortical binding sites Two-site recognition

pA2 Comparison in Ileal Contraction: HHSiD vs. Pirenzepine and AF-DX 116

In guinea-pig ileal circular muscle preparations, Schild analysis of oxotremorine-induced contractions yielded pA2 values of 7.40 for HHSiD, 6.61 for pirenzepine (M1-selective), and 6.81 for AF-DX 116 (M2-selective) [1]. The pA2 value for HHSiD is consistent with M3 receptor antagonism and falls between the values reported in other studies (8.06 in ileal circular muscle; 7.40 in this preparation). This intermediate pA2 distinguishes HHSiD from both higher-affinity M3 antagonists (e.g., 4-DAMP) and lower-affinity M1/M2-selective agents.

Smooth muscle contraction Muscarinic receptor subtype identification Schild analysis

Hexahydrosiladifenidol: Validated Research Applications Based on Quantitative Selectivity Data


Functional Discrimination of Smooth Muscle M3 vs. Cardiac M2 Muscarinic Responses

HHSiD is optimally deployed in isolated tissue bath experiments where functional separation of M3-mediated smooth muscle contraction from M2-mediated cardiac responses is required. The compound's ~10.6-fold selectivity for ileal (M3) over atrial (M2) functional antagonism (Kb = 21 nM vs. 222 nM) [1] enables concentration-response experiments that achieve near-complete M3 blockade at concentrations that spare M2-mediated effects. This application is supported by organ selectivity studies demonstrating 20- to 80-fold greater potency on ileum than on heart [2].

Pharmacological Validation of M3 Receptor Subtype in Novel Tissue Preparations

The established postjunctional pA2 of 8.06 for HHSiD in guinea-pig ileal circular muscle [1] serves as a reference benchmark for identifying M3 receptor involvement in novel smooth muscle preparations. Investigators can compare experimentally determined pA2 values against this reference to support M3 receptor classification. The compound's intermediate potency relative to 4-DAMP (more potent) and pirenzepine (less potent) provides a distinctive signature that aids in subtype discrimination when used alongside a panel of reference antagonists.

Glandular M3 Receptor Binding Studies in Human and Rodent Tissues

HHSiD is a validated tool for characterizing glandular M3 muscarinic receptors in radioligand binding experiments. Its nanomolar affinity (Kd = 78 ± 23 nM) in human gastric mucosa [1] and comparable affinity in rat gastric parietal cells [2] establish its utility for labeling glandular-type M3 receptors. Investigators should note the ~14-fold lower affinity of HHSiD compared to silahexocyclium in human gastric tissue [1], which may inform selection between these agents based on the desired receptor occupancy window.

Muscarinic Receptor Heterogeneity Profiling in Central Nervous System Tissues

HHSiD recognizes two distinct classes of muscarinic binding sites in cerebral cortical membranes [1], a property shared with 4-DAMP and procyclidine. This binding heterogeneity, observed in competition experiments with (-)-[³H]QNB, supports the use of HHSiD in studies examining muscarinic receptor complexity in brain tissue. However, users must account for the documented discordance between HHSiD's binding heterogeneity profile and its functional tissue selectivity [1], which underscores the necessity of pairing binding studies with functional assays for definitive receptor subtype identification.

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